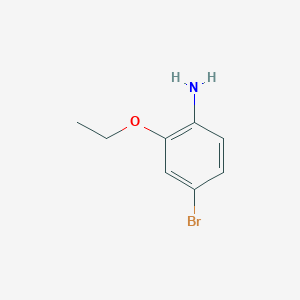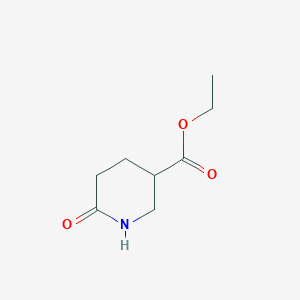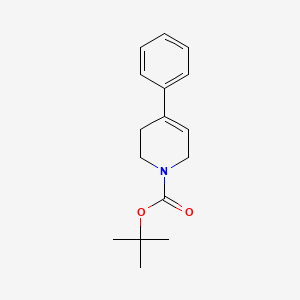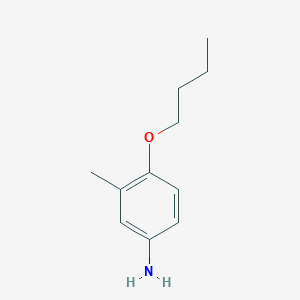
4-溴-2-乙氧基苯胺
概述
描述
4-Bromo-2-ethoxyaniline is a chemical compound with the molecular formula C8H10BrNO . It has a molecular weight of 216.08 . The compound contains a total of 21 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-ethoxyaniline includes a six-membered aromatic ring, a primary aromatic amine, and an aromatic ether . The compound’s IUPAC Standard InChI isInChI=1S/C8H10BrN/c1-2-6-5-7 (9)3-4-8 (6)10/h3-5H,2,10H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-ethoxyaniline are not detailed in the available resources, anilines in general can undergo a variety of reactions, including reactions with secondary amines, primary amines, and ammonia equivalents .Physical and Chemical Properties Analysis
4-Bromo-2-ethoxyaniline has a molecular weight of 200.076 . More detailed physical and chemical properties are not available in the retrieved resources.科学研究应用
我搜索了4-溴-2-乙氧基苯胺在科学研究中的应用,但似乎在线上没有关于这种特定化合物的充足信息。 搜索结果主要涉及一种类似的化合物,4-溴-2-甲氧基苯胺,它被用作合成各种抑制剂的试剂 .
安全和危害
4-Bromo-2-ethoxyaniline is classified as a hazardous chemical. It is toxic in contact with skin, causes skin irritation, and may cause serious eye irritation. It may also cause damage to organs through prolonged or repeated exposure .
Relevant Papers The relevant papers for 4-Bromo-2-ethoxyaniline are not specified in the available resources .
作用机制
Target of Action
It is known that anilines, the class of compounds to which 4-bromo-2-ethoxyaniline belongs, often interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 4-Bromo-2-ethoxyaniline is not well-documented. Anilines typically act through their ability to donate and accept protons, owing to the presence of the amino group. This property allows them to interact with various biological targets .
Biochemical Pathways
Anilines are known to be involved in various biochemical reactions, including those in the liver where they can be metabolized to produce reactive species .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Bromo-2-ethoxyaniline are not well-studied. As a small molecule, it is expected to be absorbed in the gastrointestinal tract following oral administration. It is likely distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Anilines can cause a variety of effects at the cellular level, often involving oxidative stress and potential cytotoxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Bromo-2-ethoxyaniline. For instance, its stability may be affected by light, as suggested by the recommendation to store it in a dark place .
生化分析
Biochemical Properties
4-Bromo-2-ethoxyaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, leading to potential toxic effects . Additionally, 4-Bromo-2-ethoxyaniline can form conjugates with glutathione, a tripeptide that plays a crucial role in cellular detoxification processes .
Cellular Effects
The effects of 4-Bromo-2-ethoxyaniline on various cell types and cellular processes are diverse. In hepatocytes, it has been shown to induce oxidative stress by depleting cellular glutathione levels . This depletion can lead to the formation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. Furthermore, 4-Bromo-2-ethoxyaniline has been reported to affect cell signaling pathways, including the activation of stress-activated protein kinases (SAPKs) and the inhibition of cell survival pathways . These effects can result in altered gene expression and changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Bromo-2-ethoxyaniline exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reactive intermediates via cytochrome P450-mediated metabolism . These intermediates can covalently bind to cellular macromolecules, leading to enzyme inhibition or activation. For instance, the binding of reactive intermediates to proteins can result in the inhibition of their enzymatic activity, thereby disrupting normal cellular functions. Additionally, 4-Bromo-2-ethoxyaniline can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-ethoxyaniline can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and elevated temperatures . Over time, the degradation products of 4-Bromo-2-ethoxyaniline can accumulate and potentially exert different biological effects compared to the parent compound. Long-term exposure to 4-Bromo-2-ethoxyaniline in in vitro and in vivo studies has shown that it can lead to persistent oxidative stress and chronic cellular damage .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-ethoxyaniline vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in cellular metabolism . At higher doses, 4-Bromo-2-ethoxyaniline can cause significant toxicity, including hepatotoxicity and nephrotoxicity . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure. In animal studies, high doses of 4-Bromo-2-ethoxyaniline have been associated with adverse effects such as liver necrosis and renal dysfunction .
Metabolic Pathways
4-Bromo-2-ethoxyaniline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism to form reactive intermediates, which can further react with cellular nucleophiles such as glutathione . This conjugation with glutathione facilitates the detoxification and excretion of 4-Bromo-2-ethoxyaniline from the body. Additionally, the compound can be metabolized to form various hydroxylated and dealkylated products, which may have different biological activities .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-ethoxyaniline is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution to various cellular compartments. The localization and accumulation of 4-Bromo-2-ethoxyaniline within cells can influence its biological activity and toxicity . For example, the compound may preferentially accumulate in the liver and kidneys, leading to organ-specific toxic effects .
Subcellular Localization
The subcellular localization of 4-Bromo-2-ethoxyaniline is influenced by its chemical properties and interactions with cellular components . The compound can be localized to specific organelles such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and energy production . Additionally, post-translational modifications and targeting signals can direct 4-Bromo-2-ethoxyaniline to specific subcellular compartments, affecting its activity and function .
属性
IUPAC Name |
4-bromo-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYQWMDMRFFGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574057 | |
| Record name | 4-Bromo-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57279-73-9 | |
| Record name | 4-Bromo-2-ethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57279-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-ethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)



